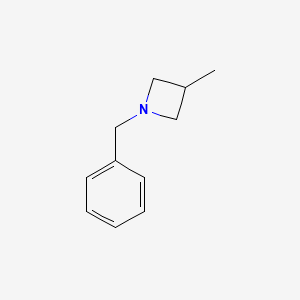

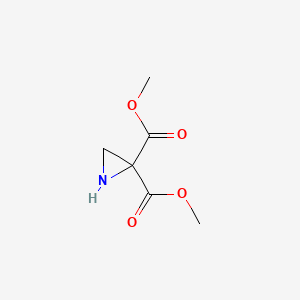

Dimethyl Aziridine-2,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Aziridine-2,2-dicarboxylate de diméthyle est un composé appartenant à la famille des aziridines, caractérisé par un cycle à trois chaînons contenant de l’azote. Ce composé présente un intérêt significatif en raison de sa forte réactivité, attribuée à la tension dans le cycle aziridine. Il trouve des applications dans divers domaines, notamment la synthèse organique et la chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’Aziridine-2,2-dicarboxylate de diméthyle peut être synthétisé par plusieurs méthodes. Une approche courante implique la synthèse asymétrique à partir de dibromosuccinate de diméthyle méso et racémique, de bromofumarate de diméthyle et de bromomaléate de diméthyle en les traitant avec de l’α-méthylbenzylamine optiquement active . Une autre méthode comprend le couplage d’alcènes et d’amines primaires via un dication électro-généré .

Méthodes de production industrielle

Les méthodes de production industrielle de l’Aziridine-2,2-dicarboxylate de diméthyle impliquent souvent une synthèse à grande échelle utilisant des voies similaires à celles mentionnées ci-dessus, avec des optimisations pour le rendement et la pureté. L’utilisation de dications électro-générés et d’autres techniques avancées assure une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

L’Aziridine-2,2-dicarboxylate de diméthyle subit divers types de réactions, notamment :

Réactions d’ouverture de cycle nucléophile : Ces réactions sont facilitées par la forte énergie de tension du cycle aziridine, conduisant à la formation de produits alkylés.

Réactions de cycloaddition : Le composé peut participer à des cycloadditions avec des dipolarophiles pour former des hétérocycles à cinq chaînons.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions avec l’Aziridine-2,2-dicarboxylate de diméthyle comprennent des nucléophiles tels que les thiols, les amines et d’autres espèces riches en électrons. Les conditions réactionnelles impliquent souvent l’utilisation de bases comme le t-BuOK et de solvants comme le t-BuOH .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés alkylés, des hétérocycles à cinq chaînons et d’autres molécules organiques complexes utiles dans diverses applications .

Applications de la recherche scientifique

L’Aziridine-2,2-dicarboxylate de diméthyle possède un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Dimethyl Aziridine-2,2-dicarboxylate has a wide range of scientific research applications:

Mécanisme D'action

Le mécanisme d’action de l’Aziridine-2,2-dicarboxylate de diméthyle implique la forte réactivité du cycle aziridine, qui subit des réactions d’ouverture de cycle nucléophile. Cette réactivité est renforcée par la présence de groupes électroattracteurs, rendant le composé très réactif envers les nucléophiles . Le composé cible les groupes thiol des protéines, conduisant à la formation de produits alkylés qui peuvent inhiber la fonction protéique .

Comparaison Avec Des Composés Similaires

Composés similaires

Aziridine-2,3-dicarboxylate de diméthyle : Ce composé est similaire en structure mais diffère par la position des groupes carboxylate.

Dérivés d’acide aziridine-2-carboxylique : Ces composés partagent la structure cyclique de l’aziridine et ont été explorés pour leurs activités biologiques.

Unicité

L’Aziridine-2,2-dicarboxylate de diméthyle est unique en raison de son profil de réactivité spécifique et de la position des groupes carboxylate, qui influencent son comportement chimique et ses applications. Sa capacité à subir une large gamme de réactions et son potentiel en chimie médicinale en font un composé précieux pour la recherche et les applications industrielles.

Propriétés

Numéro CAS |

98694-45-2 |

|---|---|

Formule moléculaire |

C6H9NO4 |

Poids moléculaire |

159.14 g/mol |

Nom IUPAC |

dimethyl aziridine-2,2-dicarboxylate |

InChI |

InChI=1S/C6H9NO4/c1-10-4(8)6(3-7-6)5(9)11-2/h7H,3H2,1-2H3 |

Clé InChI |

FDNMGQUWPNVDKB-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1(CN1)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Dioxaspiro[5.5]undecane](/img/structure/B11920594.png)

![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B11920599.png)

![8-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920637.png)

![8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11920641.png)

![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)